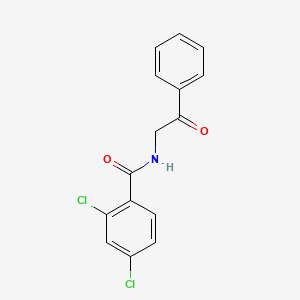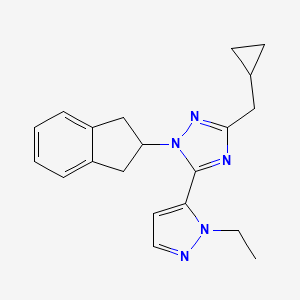![molecular formula C13H13N5 B5638274 5-methyl-N-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5638274.png)
5-methyl-N-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazolopyrimidin derivatives involves multi-component reactions, such as the three-component condensation of 1H-1,2,4-triazol-3-amine with aromatic aldehydes and acetone in the presence of TsOH, leading to the formation of derivatives with potential antimicrobial and antifungal activities (Komykhov et al., 2017). Another method includes a solution-phase parallel synthetic approach utilizing aza-Wittig reactions and subsequent reactions with various amines and alcohols, indicating a versatile methodology for synthesizing 5-substituted derivatives (Sun et al., 2011).
Molecular Structure Analysis
The crystal structure of a closely related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was determined through X-ray diffraction, revealing its molecular arrangement and confirming its structure via IR, 1H NMR, and element analysis (Jiu-fu et al., 2015).
Chemical Reactions and Properties
The chemical transformations of triazolopyrimidines have been explored, with studies detailing reactions under various conditions. For instance, the synthesis of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines) demonstrates the versatility of these compounds in undergoing bis-cyclization, leading to novel derivatives with potential as inhibitors of enzymes like 15-lipoxygenase (Asghari et al., 2016).
Physical Properties Analysis
The physical properties of triazolopyrimidines are closely related to their molecular structure, which can be characterized by techniques such as NMR and X-ray diffraction. These studies provide insights into the stability and electronic nature of the molecules, which are crucial for understanding their reactivity and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of triazolopyrimidines, are influenced by their specific substitutions and functional groups. Research shows that these compounds can participate in various chemical reactions, offering pathways to synthesize a wide range of derivatives with diverse biological activities. The synthesis in supercritical carbon dioxide presents an environmentally friendly approach, indicating high conversion rates and highlighting the compound's potential for green chemistry applications (Baklykov et al., 2019).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
5-Aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols, related to the chemical compound , have been synthesized and investigated for their antimicrobial and antifungal activities. This research suggests potential applications in treating infections caused by microorganisms (Komykhov et al., 2017).
Tuberculostatic Activity
Structural analogs of this compound have been evaluated for their tuberculostatic activity, indicating its potential use in treating tuberculosis. The study explored various analogs to understand structure-activity relationships (Titova et al., 2019).
Synthesis in Supercritical Carbon Dioxide
A study focused on the synthesis of a related compound, 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, in supercritical carbon dioxide, an intermediate in the synthesis of the antiviral drug Triazid®. This method could offer an environmentally friendly and efficient synthesis route (Baklykov et al., 2019).
Nitration Studies
Research on the nitration of azolo[1,5-a]pyrimidin-7-amines, including compounds similar to the one , has been conducted. This study provides insight into the chemical behavior of these compounds under various conditions, which is essential for developing new synthetic routes and derivatives (Gazizov et al., 2020).
Spectroscopic Characterization and Antibacterial Activity
Another study synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and characterized it using various spectroscopic techniques. The antibacterial activity of this compound was evaluated, showing effectiveness against Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).
Propriétés
IUPAC Name |
5-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-9-4-3-5-11(6-9)17-12-7-10(2)16-13-14-8-15-18(12)13/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXOHYVPQNSFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=NC=NN23)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5638193.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(4-methylpyridin-3-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5638194.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-methyl-1,3-benzoxazol-6-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5638202.png)
![3-(2-furyl)-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5638206.png)
![1-(3-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5638214.png)
![N-(4-fluorobenzyl)-3-[1-(3-morpholinylacetyl)-4-piperidinyl]propanamide hydrochloride](/img/structure/B5638219.png)
![3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5638225.png)
![1-methyl-4-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5638253.png)
![2'-phenylspiro[cyclopentane-1,5'-naphtho[1,2-d][1,3]oxazin]-4'(6'H)-one](/img/structure/B5638256.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5638262.png)
![5,6,7-trimethyl-N-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5638265.png)


